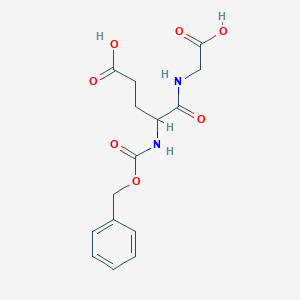
Z-Glu-Gly-OH
Descripción general
Descripción
Z-Glu-Gly-OH, also known as N-(Carbobenzyloxy)-L-glutamyl-glycine, is a dipeptide derivative. It is composed of a glutamic acid residue and a glycine residue, with a benzyloxycarbonyl (Z) protecting group attached to the amino group of the glutamic acid. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.
Mecanismo De Acción
Target of Action
Z-Glu-Gly-OH, also known as N-benzyloxycarbonyl-glycine
Mode of Action
It’s known that the compound can be used in solution phase peptide synthesis , suggesting that it may interact with its targets through the formation of peptide bonds. This interaction could potentially lead to changes in the structure or function of the target molecules.
Biochemical Pathways
This compound may be involved in the deamidation of proteins, a process catalyzed by enzymes known as protein glutaminases . Deamidation is a biochemical pathway that converts glutamine residues in proteins to glutamic acid residues . This process can improve the solubility and other functional properties of food proteins .
Pharmacokinetics
Its solubility and stability may be influenced by factors such as temperature and ph .
Result of Action
The deamidation of proteins by this compound can lead to changes in the proteins’ net charge, which can increase their solubility . This can enhance the techno-functionality of proteins, such as their emulsion-forming abilities and water-binding capacity .
Action Environment
The action of this compound is likely influenced by environmental factors such as temperature and pH. For example, a protein glutaminase from Bacteroides helcogenes, which could potentially interact with this compound, has been shown to have higher temperature stability and an optimum pH value at acidic conditions .
Análisis Bioquímico
Biochemical Properties
Z-Glu-Gly-OH plays a significant role in biochemical reactions, particularly in the study of enzyme activities. It is often used as a substrate for enzymes such as protein glutaminase, which catalyzes the deamidation of glutamine residues in proteins to glutamic acid residues . This interaction is crucial for understanding the functional properties of proteins and their solubility. Additionally, this compound interacts with various proteins and biomolecules, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the deamidation of glutamine residues by protein glutaminase can alter protein solubility and functionality, impacting cellular processes such as protein folding and degradation . These changes can have downstream effects on cell signaling and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins at the molecular level. This compound binds to the active site of protein glutaminase, facilitating the deamidation reaction. This interaction leads to the conversion of glutamine residues to glutamic acid residues, altering the protein’s charge and solubility . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental designs. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance protein solubility and function without causing adverse effects. At high doses, toxic effects such as cellular stress and apoptosis have been observed . These threshold effects are crucial for determining the optimal dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate protein metabolism. The deamidation of glutamine residues by protein glutaminase is a key metabolic pathway influenced by this compound . This reaction can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its effects on protein function and cellular processes. Targeting signals and post-translational modifications direct this compound to specific organelles, such as the endoplasmic reticulum and mitochondria . These localizations are critical for the compound’s activity and function within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Glu-Gly-OH typically involves the protection of the amino group of glutamic acid with a benzyloxycarbonyl group, followed by coupling with glycine. The process can be summarized as follows:
Protection of Glutamic Acid: The amino group of L-glutamic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling with Glycine: The protected glutamic acid is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Using industrial-grade benzyloxycarbonyl chloride and sodium hydroxide.
Automated Coupling: Employing automated peptide synthesizers to couple the protected glutamic acid with glycine efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Z-Glu-Gly-OH undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group, yielding free glutamyl-glycine.
Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the benzyloxycarbonyl group. Common reagents include hydrochloric acid or sodium hydroxide.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for peptide coupling.
Major Products Formed
Hydrolysis: The major product is free glutamyl-glycine.
Coupling Reactions: The major products are longer peptide chains, depending on the amino acids or peptides coupled with this compound.
Aplicaciones Científicas De Investigación
Z-Glu-Gly-OH has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for creating longer peptides and proteins.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-OH: N-(Carbobenzyloxy)-glycine, a simpler derivative with only glycine.
Z-Glu-OH: N-(Carbobenzyloxy)-L-glutamic acid, a derivative with only glutamic acid.
Z-Gly-Gly-OH: N-(Carbobenzyloxy)-glycyl-glycine, a dipeptide with two glycine residues.
Uniqueness
Z-Glu-Gly-OH is unique due to its combination of glutamic acid and glycine residues, providing specific reactivity and stability for peptide synthesis. The presence of the benzyloxycarbonyl protecting group further enhances its utility in biochemical research and industrial applications.
Propiedades
IUPAC Name |
5-(carboxymethylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c18-12(19)7-6-11(14(22)16-8-13(20)21)17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,22)(H,17,23)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUHSFTKCRNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307080 | |
| Record name | NSC186902 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-89-5 | |
| Record name | NSC186902 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186902 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC186902 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


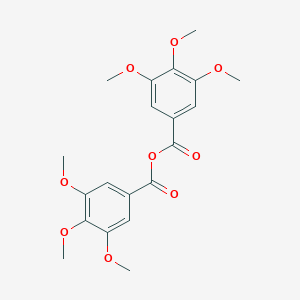
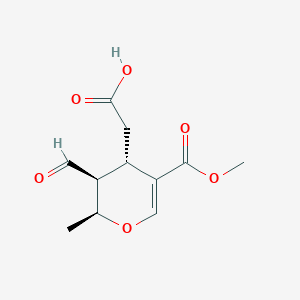

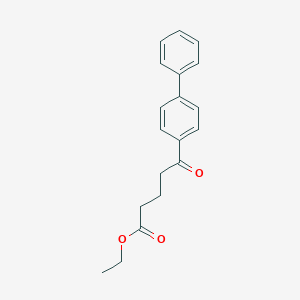
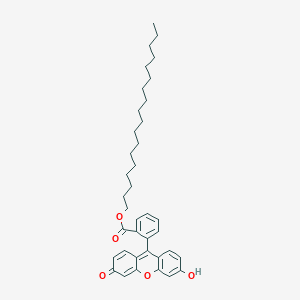


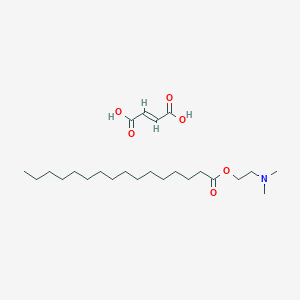
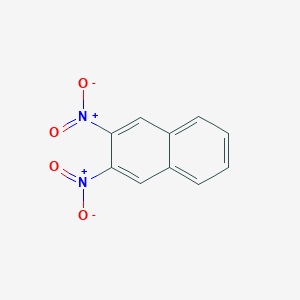

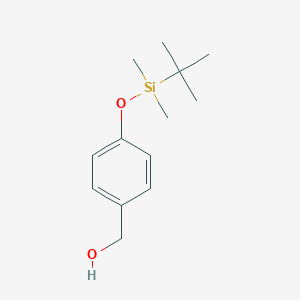
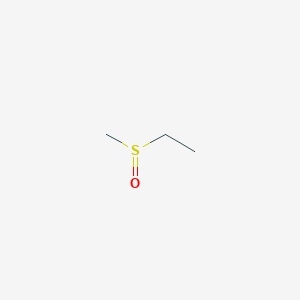

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
